
N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide
概要
説明
N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a carboxamide group attached to a benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide typically involves the following steps:
Chlorination: The chlorophenyl group is introduced via chlorination reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxamidation: The carboxamide group is introduced through reactions with amines or amides, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and carboxamidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide.
Substitution: Formation of various substituted benzoxazole derivatives.
Hydrolysis: Formation of 6-nitro-1,2-benzoxazole-3-carboxylic acid and 4-chloroaniline.
科学的研究の応用
Biology: Investigated for its antimicrobial and anticancer properties. Benzoxazole derivatives have shown activity against various bacterial and fungal strains, as well as potential cytotoxic effects on cancer cells.
Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence and conductivity, which are valuable in the fields of electronics and photonics.
作用機序
The mechanism of action of N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis.
Pathway Modulation: It can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses. This modulation can lead to the suppression of microbial growth or the induction of cancer cell death.
類似化合物との比較
N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide can be compared with other benzoxazole derivatives to highlight its uniqueness:
N-(4-bromophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide: Similar structure but with a bromine atom instead of chlorine. It may exhibit different biological activities and reactivity due to the presence of bromine.
N-(4-methylphenyl)-6-nitro-1,2-benzoxazole-3-carboxamide: Contains a methyl group instead of chlorine, which can affect its hydrophobicity and interaction with biological targets.
N-(4-fluorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide: The presence of a fluorine atom can enhance its stability and bioavailability compared to the chlorine-containing compound.
特性
IUPAC Name |
N-(4-chlorophenyl)-6-nitro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-8-1-3-9(4-2-8)16-14(19)13-11-6-5-10(18(20)21)7-12(11)22-17-13/h1-7H,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZILFZYOYHIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NOC3=C2C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


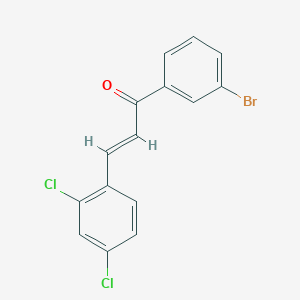
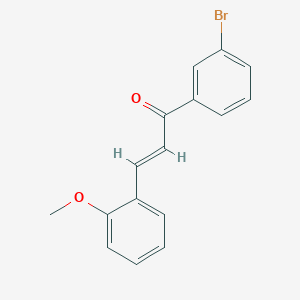


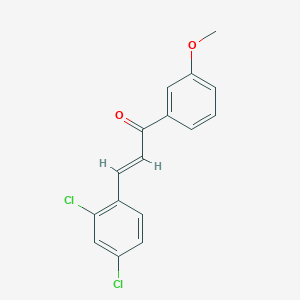


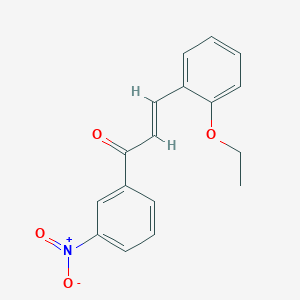
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)
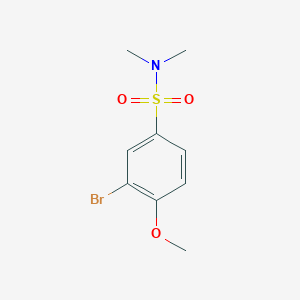
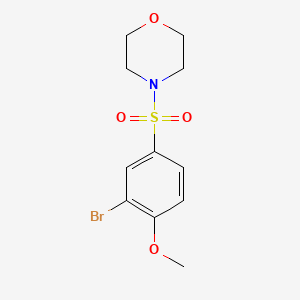
![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)


